molecular formula C9H11NO2 B099481 Methyl 3-amino-5-methylbenzoate CAS No. 18595-15-8

Methyl 3-amino-5-methylbenzoate

Cat. No. B099481
CAS RN: 18595-15-8
M. Wt: 165.19 g/mol
InChI Key: BPJRIMLTKIFIHS-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methylbenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, there are several closely related compounds that have been investigated, which can provide insights into the properties and reactivity of Methyl 3-amino-5-methylbenzoate.

Synthesis Analysis

The synthesis of related compounds often involves esterification reactions or modifications of existing functional groups. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a simple Fischer esterification reaction, which is a one-pot reaction and can be completed within a short time frame . This suggests that a similar approach could potentially be applied to synthesize Methyl 3-amino-5-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction . These compounds often crystallize in monoclinic space groups and exhibit hydrogen bonding interactions that stabilize their crystal structures. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid shows N-H...O and C-H...O type hydrogen bonding interactions . This information can be indicative of the potential hydrogen bonding patterns that Methyl 3-amino-5-methylbenzoate might exhibit.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be inferred from studies on similar compounds. For example, the chlorination of 3-amino-5-hydroxybenzoic acid derivatives has been explored for the synthesis of antibiotic precursors . Such reactions demonstrate the potential for functional group transformations in the benzoic acid scaffold, which could be relevant for the chemical manipulation of Methyl 3-amino-5-methylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. Vibrational studies and DFT calculations provide insights into the molecular dynamics and electronic properties of these molecules . For instance, the study of Methyl 2-amino 5-bromobenzoate using DFT methods reveals information about its vibrational wavenumbers, molecular electrostatic potential, and NLO properties . These findings can help predict the behavior of Methyl 3-amino-5-methylbenzoate under different conditions.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Methyl 3-amino-5-methylbenzoate is used in organic synthesis and characterization. For example, it is involved in the synthesis of 2-amino-3-methylbenzoic acid, a key intermediate in producing chloranthraniliprole, a pesticide (Zheng Jian-hong, 2012). Another application is in the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs (Cao Sheng-li, 2004).

Biochemical Studies

This compound plays a role in biochemical research, such as in the study of Bacillus subtilis methyl-accepting chemotaxis proteins, where methylation results in the formation of glutamate 5-methyl ester (J. A. Ahlgren & G. Ordal, 1983).

Molecular Structure and Properties Analysis

The molecular structure and properties of methyl 3-amino-5-methylbenzoate derivatives have been studied extensively. For instance, the crystal and molecular structure of 2-amino-3-methylbenzoic acid, a related compound, has been analyzed using three-dimensional least-squares techniques (G. Brown & R. E. Marsh, 1963).

Environmental Chemistry and Corrosion Studies

In environmental chemistry and corrosion studies, methyl 3-amino-5-methylbenzoate derivatives, like 3-amino-5-methylmercapto-1,2,4-triazole, have been investigated for their corrosion inhibition efficiencies on steel (G. Gece & S. Bilgiç, 2009).

Pharmaceutical and Biological Applications

This chemical is also relevant in pharmaceutical and biological applications. For instance, it's used in the synthesis and anti-tumor activity research of novel 3-amidebenzamide derivatives (B. Li, 2014).

Safety And Hazards

“Methyl 3-amino-5-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“Methyl 3-amino-5-methylbenzoate” is primarily used for research and development purposes . Future directions for this compound will likely involve further exploration of its properties and potential applications in various fields of study .

properties

IUPAC Name

methyl 3-amino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJRIMLTKIFIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610923
Record name Methyl 3-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-methylbenzoate

CAS RN

18595-15-8
Record name Benzoic acid, 3-amino-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18595-15-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Ghosh, JL Mishevich, S Kovela, R Shaktah… - European Journal of …, 2023 - Elsevier
… mmol), methanol (0.41 mL), methyl 3-amino-5-methylbenzoate (100 mg, 0.61 mmol). The … mmol), methanol (0.41 mL), and methyl 3-amino-5-methylbenzoate (100 mg, 0.61 mmol). The …
Number of citations: 4 www.sciencedirect.com

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